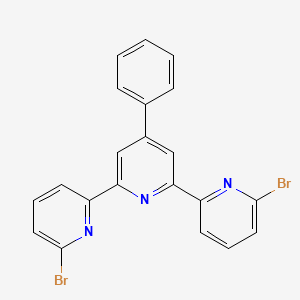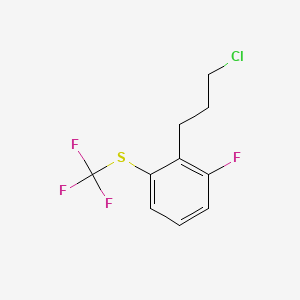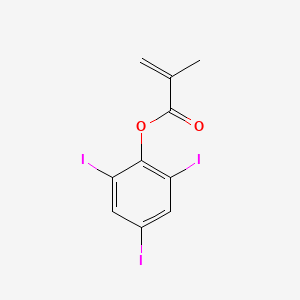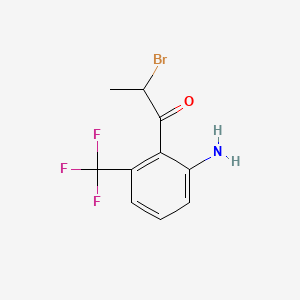
1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a bromopropanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound followed by the introduction of the amino and trifluoromethyl groups. Common synthetic routes include:
Bromination: The precursor compound undergoes bromination using bromine or a brominating agent under controlled conditions.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent functional group modifications using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Receptor Interaction: Binding to cellular receptors and influencing signal transduction pathways.
Pathway Modulation: Affecting metabolic or signaling pathways, leading to changes in cellular functions.
類似化合物との比較
1-(2-Amino-6-(trifluoromethyl)phenyl)-2-chloropropan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(2-Amino-6-(trifluoromethyl)phenyl)-2-fluoropropan-1-one: Contains a fluorine atom in place of bromine.
1-(2-Amino-6-(trifluoromethyl)phenyl)-2-iodopropan-1-one: Features an iodine atom instead of bromine.
Uniqueness: 1-(2-Amino-6-(trifluoromethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs. The trifluoromethyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
特性
分子式 |
C10H9BrF3NO |
|---|---|
分子量 |
296.08 g/mol |
IUPAC名 |
1-[2-amino-6-(trifluoromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NO/c1-5(11)9(16)8-6(10(12,13)14)3-2-4-7(8)15/h2-5H,15H2,1H3 |
InChIキー |
UKKJOTOBKJBVKS-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=C(C=CC=C1N)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


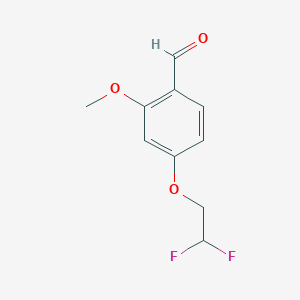


![N-benzyl-N-naphthalen-2-yl-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14063726.png)

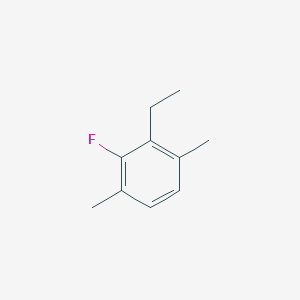
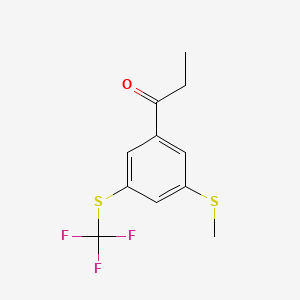
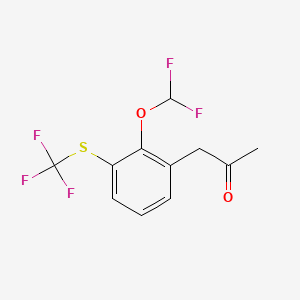
![{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile](/img/structure/B14063764.png)
